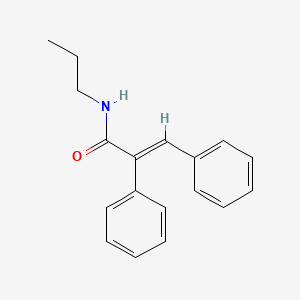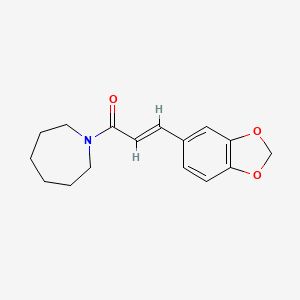![molecular formula C18H17NO7S B14937679 Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14937679.png)
Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-{[2-(phenylsulfonyl)acetyl]amino}terephthalate: is an organic compound with the molecular formula C18H17NO7S This compound is characterized by the presence of a terephthalate core substituted with a phenylsulfonyl group and an acetylamino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-{[2-(phenylsulfonyl)acetyl]amino}terephthalate typically involves the following steps:
Formation of the Phenylsulfonyl Acetyl Intermediate: This step involves the reaction of phenylsulfonyl chloride with acetic anhydride in the presence of a base such as pyridine to form the phenylsulfonyl acetyl intermediate.
Coupling with Terephthalate: The intermediate is then coupled with dimethyl terephthalate in the presence of a suitable catalyst, such as a palladium complex, under mild reaction conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic ring in the terephthalate core can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Polymer Industry: The compound can be used as a monomer or additive in the production of high-performance polymers.
Coatings and Adhesives: Its chemical stability and reactivity make it suitable for use in coatings and adhesives formulations.
作用机制
The mechanism of action of dimethyl 2-{[2-(phenylsulfonyl)acetyl]amino}terephthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the terephthalate core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Dimethyl 2-{[2-(methylsulfonyl)acetyl]amino}terephthalate: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Dimethyl 2-{[2-(phenylsulfonyl)acetyl]amino}benzoate: Similar structure but with a benzoate core instead of a terephthalate core.
Uniqueness:
Phenylsulfonyl Group: The presence of the phenylsulfonyl group provides unique reactivity and binding properties compared to other sulfonyl derivatives.
Terephthalate Core: The terephthalate core offers enhanced rigidity and stability, making the compound suitable for applications requiring high thermal and mechanical stability.
属性
分子式 |
C18H17NO7S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
dimethyl 2-[[2-(benzenesulfonyl)acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H17NO7S/c1-25-17(21)12-8-9-14(18(22)26-2)15(10-12)19-16(20)11-27(23,24)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,20) |
InChI 键 |
JUWXKYIGUFLLSM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-dimethoxy-N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-4-oxobutyl)-1H-indole-2-carboxamide](/img/structure/B14937599.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B14937604.png)
![2-(azepan-1-ylmethyl)-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B14937616.png)
![2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14937620.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide](/img/structure/B14937628.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14937640.png)
![4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid](/img/structure/B14937648.png)
![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14937652.png)


![(2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14937674.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide](/img/structure/B14937688.png)

